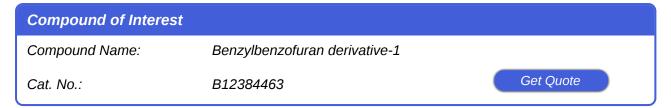


# Hypothetical Technical Guide: Physicochemical Properties of 2-(4-methoxybenzyl)benzofuran

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Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

This document provides a detailed overview of the core physicochemical properties of 2-(4-methoxybenzyl)benzofuran. It includes essential data on its molecular characteristics, solubility, and stability, presented in a structured format. Detailed experimental protocols for key analytical procedures and visualizations of relevant workflows are included to support research and development activities.

### **Physicochemical Properties**

The fundamental physicochemical data for 2-(4-methoxybenzyl)benzofuran are summarized below. These values are critical for understanding its behavior in biological and chemical systems.

Table 1: Summary of Physicochemical Data



Property	Value	Method of Determination
Molecular Formula	C16H14O2	Mass Spectrometry
Molecular Weight	238.28 g/mol	Calculation
Melting Point	88-91 °C	Differential Scanning
Boiling Point	370.5 °C (Predicted)	Computational Model
LogP (octanol-water)	4.2 (Predicted)	ALOGPS 2.1
Aqueous Solubility	5.8 mg/L at 25°C (Predicted)	ALOGPS 2.1
pKa (most acidic)	17.5 (Predicted)	ChemAxon

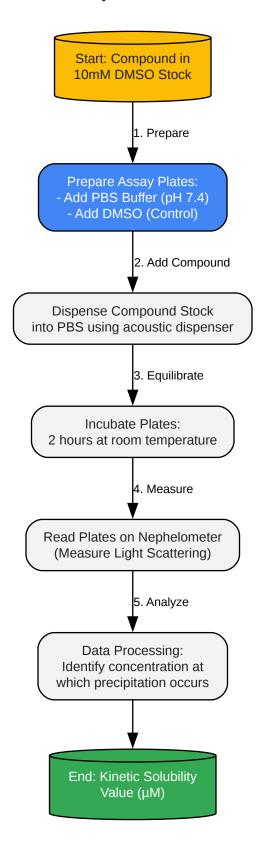
#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline standard protocols for determining the properties listed above.

- Sample Preparation: Accurately weigh 1-3 mg of 2-(4-methoxybenzyl)benzofuran into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
- Thermal Program:
  - Equilibrate the cell at 25°C.
  - Ramp the temperature from 25°C to 120°C at a rate of 10°C/min.
  - Record the heat flow as a function of temperature.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.



The workflow for determining the kinetic solubility of a compound in an aqueous buffer using nephelometry is a standard preclinical assay.





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Caption: Workflow for kinetic solubility determination via nephelometry.

#### **Biological Activity & Associated Pathways**

While the specific biological targets of 2-(4-methoxybenzyl)benzofuran are not defined in this hypothetical context, many benzofuran derivatives are known to interact with kinase signaling pathways due to their structural similarities to ATP. A generalized kinase inhibition pathway is shown below.

Caption: Generalized pathway for Receptor Tyrosine Kinase inhibition.

Disclaimer: The data, protocols, and pathways presented above are for a hypothetical compound, 2-(4-methoxybenzyl)benzofuran, and serve only as an illustrative template. Please provide a specific chemical identifier to receive an accurate and factual technical guide.

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